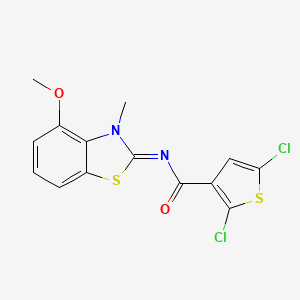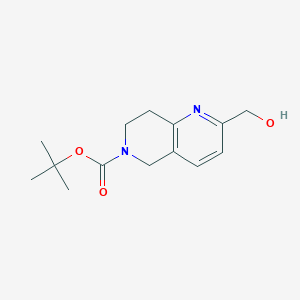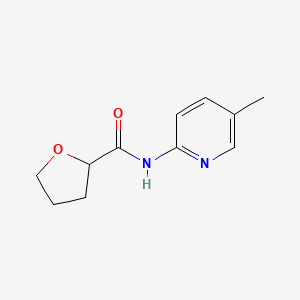![molecular formula C15H14N4O3S B2530659 5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034553-07-4](/img/structure/B2530659.png)
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has focused on the synthesis of novel derivatives that exhibit biological activities, such as anticancer and anti-inflammatory properties. For example, a study on the synthesis of novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting the importance of these compounds in developing new therapeutic agents (Rahmouni et al., 2016). These findings suggest that derivatives of the mentioned compound could serve as leads for the development of new drugs targeting cancer and inflammatory diseases.
Microwave-Assisted Synthesis
The efficiency of synthesizing isoxazole and pyrimidine derivatives has been enhanced by employing microwave irradiation, offering a rapid and high-yield method. This approach not only streamlines the synthetic process but also contributes to the green chemistry by minimizing solvent use and reducing reaction times (Davoodnia et al., 2008). The application of microwave irradiation in synthesizing these compounds underscores the advancements in chemical synthesis techniques.
Antimicrobial and Anti-Inflammatory Activities
Several studies have explored the antimicrobial and anti-inflammatory potentials of pyrimidine and thiophene derivatives. New compounds synthesized from the core structure of the mentioned chemical have been evaluated for their biological activities, showing promising results against various bacteria and showing anti-inflammatory effects (Lahsasni et al., 2018). These activities are crucial for the development of new therapeutic agents that can address resistant microbial strains and inflammatory conditions.
Modification to Reduce Metabolism by Aldehyde Oxidase
One significant aspect of drug development is modifying chemical structures to improve metabolic stability. Research on imidazo[1,2-a]pyrimidine derivatives has aimed to reduce metabolism mediated by aldehyde oxidase, a challenge for the pharmacokinetics of potential drugs. Systematic modifications have led to analogs with reduced susceptibility to this metabolic pathway, enhancing their therapeutic potential by improving stability and bioavailability (Linton et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a key enzyme in the biosynthesis of carotenoids, which are essential for plant growth and development .
Mode of Action
The compound acts as an inhibitor of HPPD, causing a disruption in the normal function of the enzyme . This inhibition leads to a decrease in the production of carotenoids, which can result in bleaching symptoms in plants .
Biochemical Pathways
The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are important for the absorption of light energy for photosynthesis and protection against photooxidative damage. Therefore, the inhibition of HPPD can lead to significant physiological changes in plants .
Pharmacokinetics
Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. In this case, the compound undergoes conversion to the active entity diketonitrile (DKN) in plant and soil .
Result of Action
The result of the compound’s action is the inhibition of carotenoid production, leading to bleaching symptoms in plants . This can affect the plant’s ability to perform photosynthesis and protect itself from photooxidative damage, potentially leading to the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as soil composition, temperature, and moisture levels can affect the conversion of the prodrug to its active form . .
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14(11-7-12(22-18-11)9-1-2-9)16-4-5-19-8-17-10-3-6-23-13(10)15(19)21/h3,6-9H,1-2,4-5H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYLFCNYZIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)



